molecular formula C8H3FN2O B12873818 4-Fluorobenzo[d]oxazole-2-carbonitrile

4-Fluorobenzo[d]oxazole-2-carbonitrile

Cat. No.: B12873818
M. Wt: 162.12 g/mol
InChI Key: SCMNDCSVTDXBLO-UHFFFAOYSA-N
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Description

4-Fluorobenzo[d]oxazole-2-carbonitrile is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The incorporation of a fluorine atom and a nitrile group into the benzoxazole ring enhances its chemical properties, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluorobenzo[d]oxazole-2-carbonitrile typically involves the cyclization of 2-aminophenol derivatives with appropriate fluorinated precursors. One common method includes the reaction of 2-aminophenol with 4-fluorobenzonitrile under acidic conditions, followed by cyclization to form the desired benzoxazole ring . Catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts can be used to enhance the reaction efficiency .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity. The use of environmentally friendly catalysts and solvents is also emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-Fluorobenzo[d]oxazole-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Fluorobenzo[d]oxazole-2-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluorobenzo[d]oxazole-2-carbonitrile involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate various biological pathways, leading to its observed biological activities .

Comparison with Similar Compounds

  • 4-Fluorobenzo[d]oxazole-2-carboxylic acid
  • Benzoxazole
  • 4-Fluorobenzoxazole

Comparison: 4-Fluorobenzo[d]oxazole-2-carbonitrile is unique due to the presence of both a fluorine atom and a nitrile group. This combination enhances its chemical stability and biological activity compared to other benzoxazole derivatives. The nitrile group also provides a handle for further chemical modifications, making it a versatile compound for various applications .

Properties

Molecular Formula

C8H3FN2O

Molecular Weight

162.12 g/mol

IUPAC Name

4-fluoro-1,3-benzoxazole-2-carbonitrile

InChI

InChI=1S/C8H3FN2O/c9-5-2-1-3-6-8(5)11-7(4-10)12-6/h1-3H

InChI Key

SCMNDCSVTDXBLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)N=C(O2)C#N

Origin of Product

United States

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